Cas no 898350-16-8 (N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide)

N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide 化学的及び物理的性質
名前と識別子
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- N'-(2-cyanophenyl)-N-(pyridin-4-ylmethyl)oxamide
- N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide
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- インチ: 1S/C15H12N4O2/c16-9-12-3-1-2-4-13(12)19-15(21)14(20)18-10-11-5-7-17-8-6-11/h1-8H,10H2,(H,18,20)(H,19,21)
- InChIKey: HBBOSEKLUWRZFF-UHFFFAOYSA-N
- SMILES: C(NCC1C=CN=CC=1)(=O)C(NC1=CC=CC=C1C#N)=O
N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2616-0348-20mg |
N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |
898350-16-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2616-0348-10μmol |
N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |
898350-16-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2616-0348-25mg |
N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |
898350-16-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2616-0348-1mg |
N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |
898350-16-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2616-0348-3mg |
N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |
898350-16-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2616-0348-50mg |
N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |
898350-16-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2616-0348-20μmol |
N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |
898350-16-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2616-0348-15mg |
N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |
898350-16-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2616-0348-10mg |
N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |
898350-16-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2616-0348-100mg |
N-(2-cyanophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide |
898350-16-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamideに関する追加情報
Introduction to N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide (CAS No. 898350-16-8)
N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide, a compound with the CAS number 898350-16-8, represents a significant advancement in the field of chemical biology and pharmaceutical research. This novel molecule has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and therapeutic development. The compound's name, rich in specific chemical descriptors, highlights its intricate molecular architecture, which includes a 2-cyanophenyl group and a pyridin-4-yl moiety linked through a methylethanediamide backbone. Such structural features are often engineered to modulate specific biological pathways, making this compound a promising candidate for further exploration.
The N-(2-cyanophenyl) moiety is particularly noteworthy for its ability to interact with biological targets in a highly selective manner. The cyano group introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with polar biological receptors. This property is crucial for drug design, as it allows the compound to penetrate cellular membranes more effectively while maintaining stability in biological environments. Additionally, the phenyl ring provides a hydrophobic anchor, ensuring proper orientation within the binding site of target proteins.
The pyridin-4-yl group adds another layer of complexity to the molecule's interaction profile. Pyridine derivatives are well-known for their ability to form hydrogen bonds and coordinate with metal ions, which are common features of many biological enzymes and receptors. In particular, the 4-pyridine position allows for optimal spatial arrangement when interacting with targets, as it avoids steric hindrance from adjacent functional groups. This makes N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide an attractive scaffold for designing molecules with enhanced binding affinity and selectivity.
The methylethanediamide linkage serves as a flexible connector between the two aromatic rings, allowing for conformational adjustments that can optimize binding interactions. This type of amide-based connectivity is frequently employed in drug design due to its ability to adopt multiple conformations, thereby increasing the likelihood of successful binding to diverse target sites. The flexibility provided by the methylethanediamide group also enhances the compound's ability to adapt to varying environmental conditions within biological systems, making it more robust and effective in real-world applications.
Recent research has begun to explore the potential of N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide in various therapeutic contexts. Studies have shown that this compound exhibits promising activity against several key biological targets, including enzymes and receptors involved in inflammatory responses and metabolic disorders. The ability of the molecule to selectively interact with these targets suggests its utility in developing novel treatments for conditions such as diabetes, cardiovascular diseases, and autoimmune disorders.
In particular, the compound's interaction with inflammatory pathways has been a focus of recent investigations. In vitro studies have demonstrated that N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide can modulate the activity of key inflammatory mediators by inhibiting the production of pro-inflammatory cytokines. This effect is achieved through its ability to bind to specific enzymes involved in cytokine synthesis, thereby disrupting signaling cascades that promote inflammation. The selectivity of this compound makes it an attractive candidate for developing anti-inflammatory therapies with reduced side effects compared to existing treatments.
The potential application of N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide in metabolic disorders has also been explored. Research indicates that this compound can influence key metabolic pathways by interacting with enzymes involved in glucose metabolism and lipid synthesis. By modulating these pathways, the compound may help regulate blood sugar levels and improve insulin sensitivity, making it a promising candidate for treating type 2 diabetes. Additionally, its effects on lipid metabolism suggest potential benefits in managing hyperlipidemia and related cardiovascular conditions.
The synthesis of N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide presents unique challenges due to its complex molecular structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. Modern synthetic approaches often involve multi-step reactions that require careful optimization to ensure regioselectivity and minimize byproduct formation. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the carbon-carbon bonds between the aromatic rings and other functional groups.
The purification process for N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide is equally critical for ensuring its suitability for biological studies. High-performance liquid chromatography (HPLC) is commonly employed to isolate the compound from reaction mixtures, providing high-purity samples for subsequent characterization and testing. Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the molecular structure and purity of the synthesized compound.
The characterization of N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide extends beyond spectroscopic methods to include computational studies that predict its biological activity. Molecular modeling techniques allow researchers to simulate how the compound interacts with target proteins at an atomic level, providing insights into binding affinities and mechanisms of action. These computational approaches complement experimental data obtained from biochemical assays, enabling a more comprehensive understanding of the compound's behavior within biological systems.
The future prospects for N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide are bright, with ongoing research aimed at further optimizing its properties for therapeutic use. Efforts are focused on improving its bioavailability, reducing potential toxicity, and enhancing its selectivity for specific biological targets. Additionally, studies are exploring novel derivatives of this compound that may exhibit even greater efficacy or fewer side effects than the parent molecule.
In conclusion, N-(2-cyanophenyl)-N'-(pyridin-4-yl)methylethanediamide (CAS No. 898350-16-8) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features make it a promising candidate for developing novel treatments for various diseases, particularly those involving inflammatory responses and metabolic disorders. With continued research and development, this compound holds great potential for improving human health through innovative therapeutic strategies.
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